![molecular formula C15H12O6 B11545600 15-methyl-5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11545600.png)
15-methyl-5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-methyl-5,12-dioxapentacyclo[75202,803,7010,14]hexadec-15-ene-4,6,11,13-tetrone is a complex organic compound with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-methyl-5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the core structure: This involves cyclization reactions to form the pentacyclic core. Reagents such as strong acids or bases, and catalysts like palladium or platinum, are often used.
Introduction of functional groups: Functional groups such as the dioxapentacyclo and tetrone moieties are introduced through specific reactions like oxidation or substitution.
Methylation: The final step involves the methylation of the compound to introduce the 15-methyl group. This is typically achieved using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
15-methyl-5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more reduced forms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
15-methyl-5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 15-methyl-5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
15-methyl-5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone: The parent compound without the methyl group.
5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone: A similar compound lacking the methyl group.
Other pentacyclic compounds: Compounds with similar pentacyclic structures but different functional groups.
Uniqueness
15-methyl-5,12-dioxapentacyclo[75202,803,7010,14]hexadec-15-ene-4,6,11,13-tetrone is unique due to its specific combination of functional groups and pentacyclic structure
Properties
Molecular Formula |
C15H12O6 |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
15-methyl-5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone |
InChI |
InChI=1S/C15H12O6/c1-3-2-4-6-8(11-10(6)14(18)21-15(11)19)5(3)9-7(4)12(16)20-13(9)17/h2,4-11H,1H3 |
InChI Key |
KLCJBGADIXBIIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C3C(C1C4C2C(=O)OC4=O)C5C3C(=O)OC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


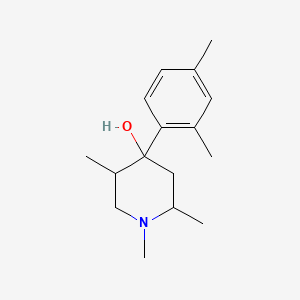
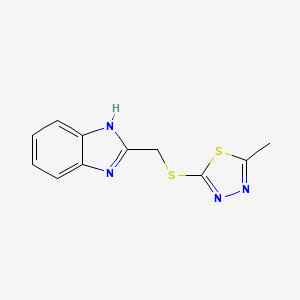
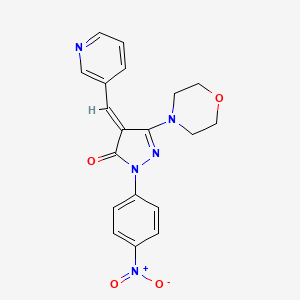
![5-{[(3,4-dimethylphenyl)amino]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11545528.png)
![6-{[(E)-(3-nitrophenyl)methylidene]amino}-2H-chromen-2-one](/img/structure/B11545531.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11545534.png)
![4-[(E)-[(1,3,4-Triphenyl-1H-pyrazol-5-YL)imino]methyl]phenol](/img/structure/B11545539.png)
![4,4-diphenyl-2-[(1E)-prop-1-en-1-yl]-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11545545.png)
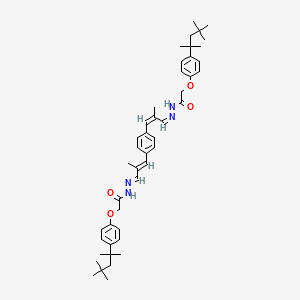
![N-[5-bromo-2-(5-bromothiophene-2-carbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11545552.png)
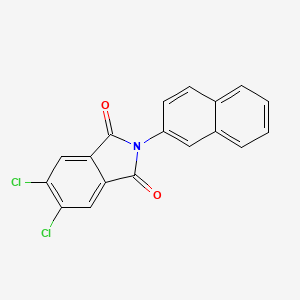
![N-{2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoethyl}-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (non-preferred name)](/img/structure/B11545566.png)
![4-bromo-2-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 2-furoate](/img/structure/B11545569.png)
![1-[1-Butyl-3-(3-chlorophenyl)-5,5-dimethyl-2-oxoimidazolidin-4-yl]-3-(3-chlorophenyl)-1-hydroxyurea](/img/structure/B11545572.png)
